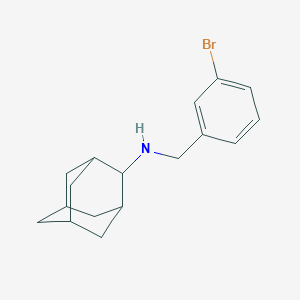

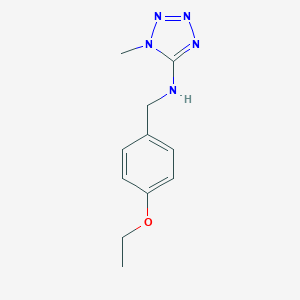

![molecular formula C13H19NO3 B503673 (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine CAS No. 880809-17-6](/img/structure/B503673.png)

(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

In the field of chemical synthesis, (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine and its derivatives have been extensively studied. For instance, Egorov et al. (2019) explored the reactivity of 2-allyl-2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione, a related compound, with different amines, yielding products through substitution reactions (Egorov et al., 2019). Another study by Buchholz and Hoffmann (1991) focused on the transformation of related compounds into N-substituted methyl (E)-2- (aminomethyl)alk-2-enoates and β-lactams (Buchholz & Hoffmann, 1991).

Molecular Docking and Anticancer Screening

The potential of trimethoxyphenyl compounds in anticancer applications has been investigated. Ali et al. (2017) synthesized and evaluated new heterocycles with trimethoxyphenyl scaffold as Combretastatin analogues, showing promising anticancer properties (Ali et al., 2017).

DNA Binding and Gene Delivery

Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative that binds DNA, indicating potential use as a theranostic gene delivery vehicle (Carreon et al., 2014).

Fluorescence and Spectroscopic Studies

The influence of trimethoxy-substituted positions on the fluorescence of chalcone derivatives was explored by Suwunwong et al. (2011), revealing that the position of methoxy groups significantly affects fluorescent properties (Suwunwong et al., 2011).

Catalytic Activity in Transesterification

Samerjit et al. (2016) studied amine compounds functionalized on zeolite Y for enhancing catalyst lifetime in transesterification reactions, demonstrating how modifications in amine structures can influence catalytic activity (Samerjit et al., 2016).

Zukünftige Richtungen

Future research could focus on elucidating the specific synthesis methods, chemical reactions, mechanism of action, and safety profile of “(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine”. Additionally, its potential applications, such as its cytotoxic potential against leukemia cells, could be further explored .

Wirkmechanismus

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the activation of signal transducer and activator of transcription 3 (stat3), a key mediator of various inflammatory and autoimmune diseases .

Biochemical Pathways

Related compounds have been shown to inhibit the production of nitric oxide (no) and hydrogen peroxide (h2o2), key players in inflammatory responses .

Result of Action

Similar compounds have shown to inhibit pro-inflammatory responses by inhibiting in vitro stat3 activation and its downstream signaling in murine macrophages and human synoviocytes .

Biochemische Analyse

Biochemical Properties

(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to changes in metabolic pathways and biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes, thereby affecting metabolic pathways and biochemical reactions . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular and physiological functions. For instance, high doses of the compound have been associated with toxic effects, including cellular damage and adverse physiological responses . Threshold effects have also been observed, where a certain dosage is required to elicit a noticeable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which play a crucial role in the oxidation and breakdown of the compound . These interactions can affect metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects.

Eigenschaften

IUPAC Name |

N-[(2,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-5-6-14-9-10-7-12(16-3)13(17-4)8-11(10)15-2/h5,7-8,14H,1,6,9H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLNXKOVWHFDKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CNCC=C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}cyclohexanamine](/img/structure/B503594.png)

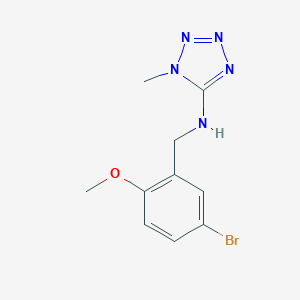

![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B503596.png)

![N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B503597.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B503599.png)

![N-[3-(benzyloxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B503605.png)

![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B503609.png)

![2-{2-methoxy-4-[(1H-tetrazol-5-ylamino)methyl]phenoxy}acetamide](/img/structure/B503610.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B503611.png)